molecular formula C19H38N2O5 B14143470 Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- CAS No. 108334-69-6

Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)-

Cat. No.: B14143470
CAS No.: 108334-69-6
M. Wt: 374.5 g/mol
InChI Key: FRMSDVSQWDGNEK-UHFFFAOYSA-N
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Description

Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a long hydrocarbon chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core propanamide structure, followed by the introduction of amino and hydroxyl groups through specific reagents and catalysts. Common reagents used in these reactions include amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, acids, and bases.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides, which can be further utilized in different applications.

Scientific Research Applications

Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The long hydrocarbon chain may also contribute to the compound’s ability to integrate into lipid membranes, affecting membrane dynamics and function.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2-hydroxy-: A simpler analog with fewer functional groups.

    Propanamide, 2,3-dihydroxy-N,N-dimethyl-: Contains additional hydroxyl groups and methyl substitutions.

Uniqueness

Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a versatile compound for various research applications, offering unique advantages over simpler analogs.

Properties

CAS No.

108334-69-6

Molecular Formula

C19H38N2O5

Molecular Weight

374.5 g/mol

IUPAC Name

2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)propanamide

InChI

InChI=1S/C19H38N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h16,18,22-23,26H,2-15,20H2,1H3

InChI Key

FRMSDVSQWDGNEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCC(=O)CCN(C(=O)C(CO)N)O)O

Origin of Product

United States

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